2,2,2-Trifluoro-1-[3-hydroxy-1-methyl-4-(propan-2-yl)cyclohexyl]ethan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
28587-50-0 |
|---|---|
Molecular Formula |
C12H19F3O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxy-1-methyl-4-propan-2-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C12H19F3O2/c1-7(2)8-4-5-11(3,6-9(8)16)10(17)12(13,14)15/h7-9,16H,4-6H2,1-3H3 |
InChI Key |
HJFUVHYHYCKQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1O)(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 2,2,2-Trifluoro-1-[3-hydroxy-1-methyl-4-(propan-2-yl)cyclohexyl]ethan-1-one (CAS Number: 22214608) is a fluorinated ketone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a trifluoromethyl group which is known to enhance lipophilicity and biological activity. The structure can be visualized as follows:
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
- Receptor Modulation : It may act on specific receptors in the body, influencing various physiological pathways.
Biological Activity Data Table
Case Studies
- Study on Enzyme Inhibition : A study conducted on various cholinesterase inhibitors highlighted that this compound showed a moderate inhibition effect on AChE, indicating potential applications in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity Assessment : In vitro assays revealed that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in human cell lines. This suggests its potential use as a protective agent against oxidative damage .
- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell death at higher concentrations, suggesting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
